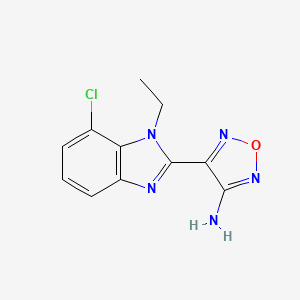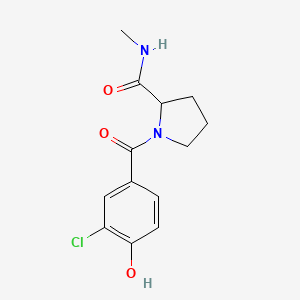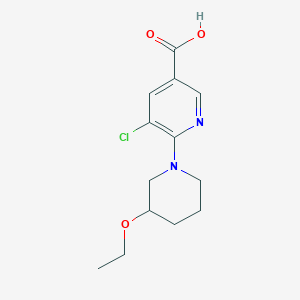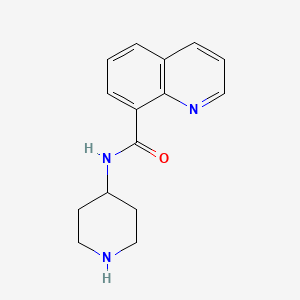
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a heterocyclic molecule that contains both pyrazine and benzimidazole rings.
Applications De Recherche Scientifique
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinase 3 (GSK-3). These enzymes play crucial roles in various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism. Therefore, the inhibition of these enzymes by this compound can potentially lead to the development of novel therapeutics for various diseases such as cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine involves the inhibition of various enzymes such as CDKs, MAPKs, and GSK-3. The binding of this compound to these enzymes leads to the disruption of their normal function, which ultimately leads to the inhibition of various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory activity against various enzymes. This compound has been shown to exhibit potent inhibitory activity against CDKs, MAPKs, and GSK-3, which play crucial roles in various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism. Therefore, the inhibition of these enzymes by this compound can potentially lead to various biochemical and physiological effects such as cell cycle arrest, apoptosis, and altered glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine in lab experiments include its potent inhibitory activity against various enzymes, its heterocyclic structure, and its potential applications in drug discovery and development. However, the limitations of using this compound in lab experiments include its high cost, its low solubility in aqueous solutions, and its potential toxicity.
Orientations Futures
There are several future directions for the research on 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
3. Elucidation of the molecular mechanism of action of this compound against various enzymes.
4. Development of novel analogs of this compound with improved potency and selectivity.
5. Investigation of the potential toxicity of this compound in vivo.
6. Evaluation of the pharmacokinetic properties of this compound in vivo.
7. Investigation of the potential applications of this compound in combination with other drugs or therapies.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits potent inhibitory activity against various enzymes such as CDKs, MAPKs, and GSK-3, which play crucial roles in various physiological processes. Therefore, the inhibition of these enzymes by this compound can potentially lead to the development of novel therapeutics for various diseases. The future directions for the research on this compound include further optimization of the synthesis method, investigation of its potential applications in the treatment of various diseases, and development of novel analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis method of 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine involves a multistep process that starts with the synthesis of 5-bromo-1-methylbenzimidazole. This compound is then reacted with 2-bromo-3-nitropyrazine to produce the desired product. The purity of the compound is then verified using various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
3-(5-bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5/c1-18-9-3-2-7(13)6-8(9)17-12(18)10-11(14)16-5-4-15-10/h2-6H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNLYXRVDIJTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)



![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)


![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)